molecular formula C16H15F5N2O4 B5239872 2,2,3,3,3-Pentafluoropropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2,2,3,3,3-Pentafluoropropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5239872
M. Wt: 394.29 g/mol
InChI Key: FCUWHKPMDADJKX-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pentafluoropropyl group, a methoxyphenyl group, and a tetrahydropyrimidine ring. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

The synthesis of 2,2,3,3,3-Pentafluoropropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common method includes the condensation of 2,2,3,3,3-pentafluoropropanol with 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

2,2,3,3,3-Pentafluoropropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentafluoropropyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,3,3,3-Pentafluoropropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.

    Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent. The presence of fluorine atoms can improve the bioavailability and metabolic stability of drug candidates.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced resistance to chemical and thermal degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects.

Comparison with Similar Compounds

2,2,3,3,3-Pentafluoropropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    2,2,3,3,3-Pentafluoropropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has an amide group instead of a carboxylate group, which can affect its reactivity and biological activity.

    2,2,3,3,3-Pentafluoropropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: The presence of a carboxylic acid group can influence the compound’s solubility and interaction with biological molecules.

    This compound methyl ester: The methyl ester derivative can have different physical and chemical properties compared to the parent compound.

The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F5N2O4/c1-8-11(13(24)27-7-15(17,18)16(19,20)21)12(23-14(25)22-8)9-3-5-10(26-2)6-4-9/h3-6,12H,7H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUWHKPMDADJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)OCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F5N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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